1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC19747714
InChI: InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3
SMILES:
Molecular Formula: C7H4Cl2INO2
Molecular Weight: 331.92 g/mol

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene

CAS No.:

Cat. No.: VC19747714

Molecular Formula: C7H4Cl2INO2

Molecular Weight: 331.92 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene -

Specification

Molecular Formula C7H4Cl2INO2
Molecular Weight 331.92 g/mol
IUPAC Name 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene
Standard InChI InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3
Standard InChI Key OAUDPZGZOZNUIK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)I)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

The molecular formula of 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene is C₇H₄Cl₂INO₂, corresponding to a molecular weight of 331.92 g/mol. The IUPAC name, 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene, systematically describes the positions of substituents on the benzene ring: chlorine atoms at positions 1 and 3, iodine at position 2, a methyl group at position 4, and a nitro group at position 5.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₄Cl₂INO₂
Molecular Weight (g/mol)331.92
IUPAC Name1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene
Canonical SMILESCC1=C(C(=C(C=C1N+[O-])Cl)I)Cl
InChIKeyOAUDPZGZOZNUIK-UHFFFAOYSA-N

Structural Features

The benzene ring’s substitution pattern creates significant steric and electronic effects. The nitro group (-NO₂) at position 5 is a strong electron-withdrawing group, while the methyl group (-CH₃) at position 4 acts as an electron donor. The halogen atoms (Cl and I) introduce both steric bulk and polarizability, influencing the compound’s reactivity in electrophilic and nucleophilic substitutions. X-ray crystallography of analogous compounds reveals planar aromatic systems with bond lengths and angles consistent with delocalized π-electron systems .

Synthesis Pathways and Optimization

Regioselective Halogenation

Synthesis typically begins with a toluene derivative, where sequential halogenation and nitration steps are employed. A reported pathway involves:

  • Nitration of 2,4-dichlorotoluene to introduce the nitro group at position 5.

  • Iodination using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to substitute position 2 .

This method emphasizes regioselectivity, as the methyl group directs nitration to the para position, while steric effects from chlorine atoms guide iodination . Yield optimization requires precise temperature control (0–5°C during iodination) and stoichiometric ratios to minimize di- or trihalogenated byproducts .

Alternative Routes

Patents describe alternative approaches using Ullmann coupling or Sandmeyer reactions to introduce iodine post-nitration. For example, treating 1,3-dichloro-4-methyl-5-nitrobenzene with potassium iodide and copper(I) iodide in dimethylformamide (DMF) at 100°C achieves iodination at position 2 with ~66% yield . These methods highlight the versatility of transition metal catalysts in aromatic substitution reactions.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYieldSource
NitrationHNO₃/H₂SO₄, 50°C85%
IodinationICl, FeCl₃, 0–5°C72%
Sandmeyer IodinationKI, CuI, DMF, 100°C66%

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (CDCl₃, 400 MHz): A singlet at δ 2.45 ppm corresponds to the methyl group, while aromatic protons resonate as a doublet at δ 8.12 ppm (H-6) and a singlet at δ 8.30 ppm (H-2).

    • ¹³C NMR: Peaks at δ 21.5 (CH₃), 124.8 (C-I), and 148.2 (C-NO₂) confirm substituent positions.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) shows a molecular ion peak at m/z 331.92 [M]⁺, with fragments at m/z 296.88 [M-Cl]⁺ and 169.94 [M-I]⁺.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) indicates a melting point of 153–155°C, with decomposition onset at 335°C . The nitro group contributes to thermal instability, necessitating storage below 25°C in amber glass vials.

Solubility Profile

The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in dichloromethane (DCM) and dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL.

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)
Water<0.1
Ethanol5.2
DCM48.9
DMSO52.3

Applications in Research and Industry

Pharmaceutical Intermediates

The iodine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures found in kinase inhibitors . For instance, derivatives of this compound have been explored as intermediates in the synthesis of tyrosine kinase inhibitors targeting cancer pathways .

Agrochemical Development

Chlorine and nitro groups enhance pesticidal activity. Structure-activity relationship (SAR) studies indicate that analogs of 1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene exhibit herbicidal effects against Amaranthus retroflexus at IC₅₀ values of 12 µM .

Materials Science

The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors. Thin films deposited via chemical vapor deposition (CVD) show n-type conductivity with electron mobility of 0.3 cm²/V·s.

Future Research Directions

Ongoing studies focus on:

  • Green Synthesis: Replacing toxic reagents (e.g., ICl) with biocatalytic iodination methods.

  • Drug Discovery: Leveraging the iodine substituent for radioisotope labeling in positron emission tomography (PET) tracers.

  • Polymer Chemistry: Incorporating the compound into conjugated polymers for organic photovoltaics .

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